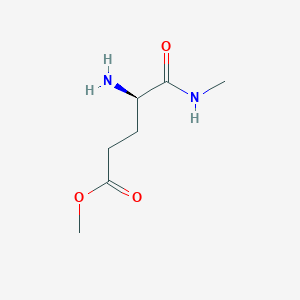
Methyl (R)-4-amino-5-(methylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate is a chemical compound with a specific structure that includes an amino group, a methylamino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be achieved through several methods. One common approach involves the use of chiral auxiliaries for asymmetric construction. This method ensures the production of the desired enantiomer with high purity. Another method involves the reduction of Diels-Alder adducts, which provides a straightforward route to the target compound .
Industrial Production Methods
Industrial production of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be compared with other similar compounds, such as:
Methylamine: A simpler compound with a similar amino group but lacking the ester functional group.
N-Methyl-α-amino acids: Compounds with similar structural features but different functional groups and properties.
Uniqueness
The uniqueness of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
methyl (4R)-4-amino-5-(methylamino)-5-oxopentanoate |
InChI |
InChI=1S/C7H14N2O3/c1-9-7(11)5(8)3-4-6(10)12-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m1/s1 |
Clave InChI |
QSNYECKSZFZCHK-RXMQYKEDSA-N |
SMILES isomérico |
CNC(=O)[C@@H](CCC(=O)OC)N |
SMILES canónico |
CNC(=O)C(CCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


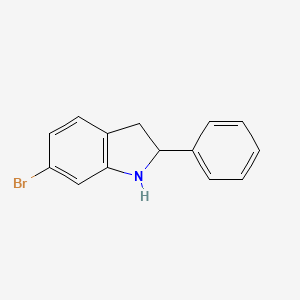
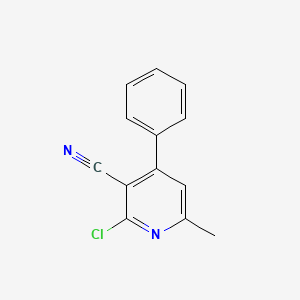
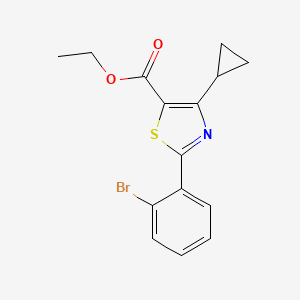

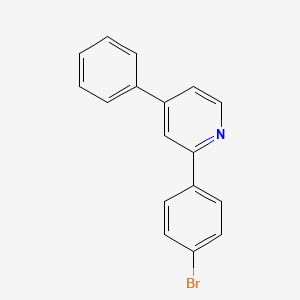
![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
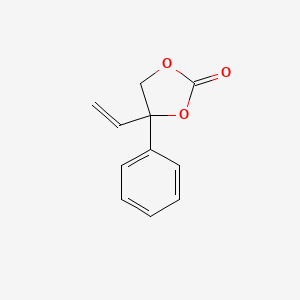
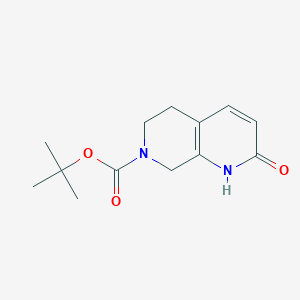

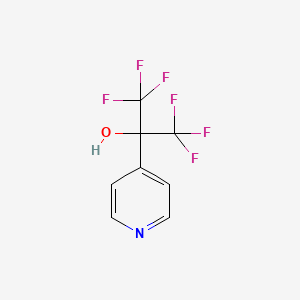
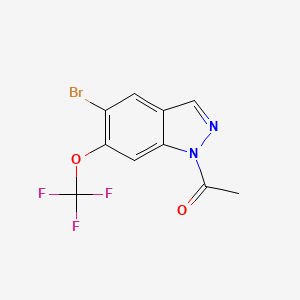
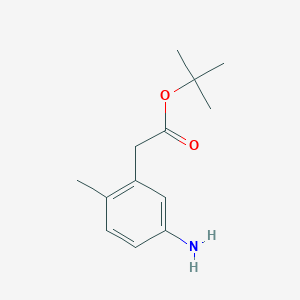
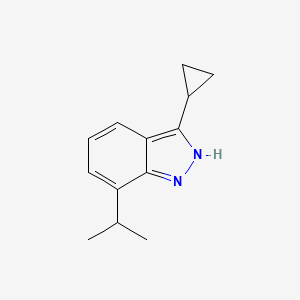
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
